(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-18-9-3-1-7-16(18)22-25-20(14-28-22)17-8-2-4-10-19(17)24-21(26)12-11-15-6-5-13-27-15/h1-14H,(H,24,26)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUCLQOZORJBJU-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a halogenated ketone.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the thiazole ring.
Formation of the acrylamide moiety: The final step involves the coupling of the thiazole derivative with a furan-2-yl acrylamide under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Acrylamide Backbone Reactivity
The α,β-unsaturated carbonyl system in the acrylamide group facilitates several reaction types:
Michael Addition
The electron-deficient double bond undergoes nucleophilic additions. For example:
-
Reagents : Thiols, amines, or stabilized enolates
-
Products : β-Substituted adducts (e.g., with glutathione or cysteine analogs)
-
Conditions : Mild basic or neutral media (pH 7–9)
Example Reaction :
Hydrolysis
The acrylamide undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Forms carboxylic acid and amine derivatives.
-
Basic Hydrolysis : Yields acrylic acid and amide cleavage products.
Thiazole Ring Reactions
The 1,3-thiazole moiety participates in electrophilic substitutions and coordination chemistry:
Electrophilic Substitution
-
Halogenation : Bromination at the 5-position using Br₂/FeBr₃ (yield: 60–75%) .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .
Metal Coordination
The thiazole nitrogen binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications .
Furan Ring Reactivity
The furan-2-yl group undergoes electrophilic aromatic substitution (EAS):
Nitration and Sulfonation
-
Nitration : HNO₃/Ac₂O at 0°C yields 5-nitro-furan derivatives.
-
Sulfonation : SO₃/H₂SO₄ produces sulfonated furans.
Diels-Alder Reactions
The furan acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.
Fluorophenyl Group Reactions
The 2-fluorophenyl substituent influences electronic properties and participates in:
Nucleophilic Aromatic Substitution
-
Reagents : Strong nucleophiles (e.g., NaOH, NH₃) under high temperatures (150–200°C).
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic systems:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives | 70–85% |
| Heck | Pd(OAc)₂ | Alkenes | Alkenylated thiazoles | 65–78% |
Data adapted from analogous thiazole-acrylamide systems .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions between the acrylamide’s double bond and adjacent aromatic rings, forming cyclobutane derivatives.
Biochemical Interactions
The compound inhibits enzymes via non-covalent interactions:
-
Targets : Kinases (e.g., EGFR), proteases
-
Mechanism : Hydrogen bonding with the acrylamide carbonyl and hydrophobic interactions with the fluorophenyl group .
Stability Under Physiological Conditions
-
pH 7.4 : Stable for >24 hours (hydrolysis <5%).
-
Oxidative Stress : Susceptible to peroxynitrite (ONOO⁻)-mediated degradation.
This compound’s multifunctional architecture enables tailored modifications for drug development, polymer synthesis, and catalysis. Further studies should explore its regioselective reactions and in vivo metabolic pathways.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate
The compound has shown promise as a potential drug candidate due to its unique structural features. Research indicates that similar thiazole derivatives exhibit significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that related thiazole compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL against various pathogens, suggesting that (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide may also exhibit noteworthy antimicrobial capabilities.
Anticancer Activity
The compound has been investigated for its anticancer effects. Research on related thiazole derivatives has shown their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of this compound may enhance its efficacy by promoting selective binding to cancer cell targets.
Materials Science
Development of New Materials
The compound can be utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be integrated into various polymeric systems or coatings, potentially enhancing their performance characteristics.
Organic Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of other complex molecules. Its functional groups can participate in various chemical reactions, making it a versatile building block in organic synthesis.
Types of Reactions
The compound can undergo various chemical reactions, including:
- Oxidation: May yield different products depending on the oxidizing agent used.
- Reduction: Can modify functional groups, such as reducing the acrylamide moiety to an amine.
- Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Varies based on desired product |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions preferred |
| Substitution | Halogens or nucleophiles (amines, thiols) | Appropriate solvent and temperature |
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Thiazole core : A common feature in bioactive molecules due to its aromaticity and ability to engage in hydrogen bonding.
- 2-Fluorophenyl substitution: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Furan-2-yl acrylamide : The (E)-configured acrylamide linker may influence conformational rigidity and target binding.
Comparisons with similar compounds :
Compound 12 (N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide) (): Substituents: Nitro-furyl group vs. non-substituted furan in the target compound. Yield: 53% vs. unspecified for the target compound. Melting point: 155–156°C, suggesting moderate crystallinity .
Compound 2512 ((Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide) ():
- Substituents: Propylamine and p-tolyl groups vs. thiazol-phenyl and furan in the target.
- Impact: The propyl group may enhance solubility but reduce aromatic stacking interactions.
- Synthesis: Uses n-propylamine and a styryl oxazolone precursor, differing from the target’s likely thiazole-focused route .
Compounds 3a–4e (Z)-N-(3-(2-(4-Arylthiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides ():
- Substituents: Hydrazinyl-thiazole and furan moieties.
- Synthesis: Involves hydrazinecarbothioamide and phenacyl bromide, contrasting with the target’s acrylamide-thiazole linkage .
Physical and Spectral Properties
- Melting points : Thiazole derivatives typically exhibit melting points between 147–207°C (), suggesting the target compound may fall within this range .
- Spectroscopic characterization : Analogous compounds are confirmed via $ ^1H $-NMR and MS (), implying similar analytical approaches for the target .
Data Table: Key Parameters of Comparable Compounds
Biological Activity
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-furan-2-ylprop-2-enamide, with a molecular formula of C23H16FN3OS and a molecular weight of 401.5 g/mol. The presence of the fluorophenyl and thiazole groups is crucial for its biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties. For instance, derivatives related to thiazole have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL against various pathogens, suggesting that this compound may also possess noteworthy antimicrobial capabilities .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Studies on related thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural features of this compound may enhance its efficacy by promoting selective binding to cancer cell targets .
Neuropharmacological Effects
Preliminary studies suggest that compounds with similar furan and thiazole moieties can act as positive allosteric modulators of nicotinic acetylcholine receptors, which are involved in cognitive functions and mood regulation. This mechanism may lead to anxiolytic-like effects, indicating potential applications in treating anxiety disorders .
Case Studies
-
Antimicrobial Evaluation : A study evaluated the antimicrobial properties of thiazole derivatives against common pathogens, highlighting MIC values that suggest strong antibacterial activity .
Compound MIC (μg/mL) Active Against 7b 0.22 S. aureus 4a 0.25 E. coli - Anticancer Research : In vitro studies have shown that thiazole-based compounds can induce apoptosis in various cancer cell lines, supporting their potential as anticancer agents .
- Neuropharmacological Studies : Research on related compounds demonstrated anxiolytic-like activity through modulation of nicotinic receptors, suggesting that this compound could have similar effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, and how are critical intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling a 2-(2-fluorophenyl)thiazole intermediate with a functionalized acrylamide moiety. For example, thiazole precursors can be synthesized via cyclization reactions using 2-fluorophenyl-substituted thioureas and α-haloketones under reflux conditions in ethanol . Critical intermediates (e.g., thiazole derivatives) are characterized via:
- IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹).
- NMR (¹H/¹³C) to verify substituent positions and stereochemistry. For instance, the furan protons appear as distinct doublets (δ 6.3–7.5 ppm), while the acrylamide NH resonates as a singlet (~δ 9–10 ppm) .
- Mass spectrometry to confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
- Methodological Answer :
- X-ray crystallography is the gold standard for unambiguous structural confirmation, resolving bond lengths and angles in crystalline forms .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks matching calculated values within ±2 ppm).
- HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area under the curve).
- Melting point analysis ensures consistency with literature values (e.g., deviations <2°C indicate impurities) .
Advanced Research Questions
Q. What experimental strategies can optimize reaction yields and minimize by-products during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for thiazole cyclization, reducing side products like unreacted thioureas .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, enabling precise control over reaction parameters (e.g., residence time, temperature) and reducing degradation pathways .
- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, allowing rapid adjustment of conditions .
Q. How do structural modifications (e.g., substituent variations on thiazole or acrylamide moieties) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies :
- Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-nitrophenyl, thiophenyl) and compare cytotoxicity profiles. For example, 4-nitrophenyl analogs show enhanced pro-apoptotic activity due to electron-withdrawing effects .
- Modify the acrylamide’s furan group to assess steric/electronic impacts. Substituting furan with bulkier groups (e.g., 4-hydroxy-3-methoxyphenyl) may reduce cell permeability but improve target binding .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), guiding rational design .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the acrylamide group) by acquiring spectra at elevated temperatures (e.g., 60°C) .
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹H couplings (COSY) or ¹H-¹³C connectivities (HSQC/HMBC). For example, HMBC can confirm the acrylamide’s carbonyl linkage to the phenyl group .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
